molecular formula C16H15N5O2S B10994546 N-(1H-benzimidazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

N-(1H-benzimidazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

Cat. No.: B10994546
M. Wt: 341.4 g/mol
InChI Key: DXLQKBBMVGFAKP-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a thiopyrano[4,3-c]pyridazinone structure via an acetamide linkage. The unique structural characteristics of this compound make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzimidazole Derivative: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Thiopyrano[4,3-c]pyridazinone: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and thiopyranones, under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the thiopyrano[4,3-c]pyridazinone derivative using acylation reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiopyrano[4,3-c]pyridazinone moieties.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, N-(1H-benzimidazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for pharmaceutical research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced composites.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The thiopyrano[4,3-c]pyridazinone structure may interact with cellular pathways, affecting processes like cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-acetamide: Lacks the thiopyrano[4,3-c]pyridazinone moiety, making it less complex.

    2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide: Lacks the benzimidazole moiety, affecting its biological activity.

Uniqueness

N-(1H-benzimidazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is unique due to the combination of benzimidazole and thiopyrano[4,3-c]pyridazinone structures. This dual functionality enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C16H15N5O2S/c22-14(19-16-17-12-3-1-2-4-13(12)18-16)8-21-15(23)7-10-9-24-6-5-11(10)20-21/h1-4,7H,5-6,8-9H2,(H2,17,18,19,22)

InChI Key

DXLQKBBMVGFAKP-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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